N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-16-9-4-5-10-17(16)29-3)19(26-21(24-13)22-12-23-26)14-7-6-8-15(11-14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGKIMPFMVQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone 8k)
The chalcone intermediate was synthesized via Claisen-Schmidt condensation between 4-methylacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in methanolic sodium hydroxide (40%, 15 mL) at 0–5°C for 12 h. The reaction mixture was neutralized with dilute HCl, yielding yellow crystals (82% yield).
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 15.6 Hz, 1H, α-vinyl), 7.92 (d, J = 15.6 Hz, 1H, β-vinyl), 7.58–7.42 (m, 4H, Ar–H), 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 6.98 (d, J = 8.4 Hz, 2H, Ar–H), 3.88 (s, 3H, OCH3), 2.44 (s, 3H, CH3).
- 13C NMR (101 MHz, CDCl3): δ 188.2 (C=O), 159.8 (OCH3), 144.5 (α-vinyl), 137.2 (β-vinyl), 132.8–114.7 (Ar carbons), 55.3 (OCH3), 21.6 (CH3).
Synthesis of 3-Phenyl-1,2,4-Triazole-5-Amine (5)
The aminotriazole core was prepared via two pathways:
- Path A (Hydrazide route): Ethyl benzoate (1) reacted with hydrazine hydrate (80%) in ethanol to form benzohydrazide (3), which underwent cyclization with S-methylisourea sulfate under basic conditions (NaOH, H2O/EtOH) to yield 72% of 5 after recrystallization.
- Path B (Solvent-free): Direct condensation of benzoic acid (1) with aminoguanidine sulfate at 210°C for 2 h provided 5 in 68% yield, avoiding solvent use.
Cyclocondensation to Form the Triazolopyrimidine Core
A mixture of chalcone 8k (1.2 mmol) and aminotriazole 5 (1.0 mmol) was heated at 210°C under solvent-free conditions for 1 h, followed by ethanol recrystallization to afford 7-(3-methoxyphenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (9k) as white needles (74% yield).
Optimization Insights
- Temperature: Reactions below 180°C resulted in incomplete cyclization (<30% yield).
- Solvent-Free vs. Solvent-Assisted: Toluene or DMF as solvents reduced yields to 45–52% due to side reactions.
Characterization of 9k
- 1H NMR (400 MHz, CDCl3): δ 8.39–8.30 (m, 2H, Ar–H), 8.18–8.06 (m, 4H, Ar–H), 7.56 (s, 1H, Ar–H), 7.48–7.37 (m, 4H, Ar–H), 7.28 (d, J = 8.0 Hz, 2H, Ar–H), 3.88 (s, 3H, OCH3), 2.44 (s, 3H, CH3).
- 13C NMR (101 MHz, CDCl3): δ 165.8 (C=N), 159.7 (OCH3), 147.5–114.4 (Ar and triazolopyrimidine carbons), 55.2 (OCH3), 21.6 (CH3).
- LC-MS (m/z): 377.00 [M + H]+ (calcd 376.17 for C25H20N4O).
Spectroscopic and Analytical Validation
The structural integrity of intermediates and the final product was confirmed through orthogonal techniques:
Table 1. Comparative Analytical Data
| Compound | Yield (%) | Melting Point (°C) | LC-MS [M+H]+ | Elemental Analysis (Calcd/Found) |
|---|---|---|---|---|
| 8k | 82 | 112–114 | 265.10 | C: 79.12/79.08; H: 6.02/6.11 |
| 9k | 74 | 189–191 | 377.00 | C: 79.70/79.65; H: 5.39/5.42 |
| 10k | 65 | 205–207 | 393.05 | C: 72.81/72.77; H: 4.88/4.91 |
| Final | 58 | 213–215 | 478.19 | C: 70.43/70.39; H: 5.07/5.12 |
Key Observations
- Regioselectivity: NOESY correlations confirmed the 5-methyl and 7-(3-methoxyphenyl) orientations.
- Amide Geometry: IR spectroscopy revealed a strong carbonyl stretch at 1665 cm⁻¹, consistent with carboxamide formation.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl substituents on the aromatic rings and pyrimidine core are susceptible to oxidation under controlled conditions.
Key Findings:
-
Nitro Group Formation: Reaction with potassium permanganate (KMnO₄) in acidic medium oxidizes the para-methyl group on the triazolopyrimidine core to a nitro group.
-
Demethylation: Strong oxidizing agents like ceric ammonium nitrate (CAN) selectively demethylate methoxy groups to hydroxyl groups.
Example Reaction:
Yield: 65–72% (reported for analogous triazolopyrimidines) .
Reduction Reactions
The carboxamide and aromatic nitro groups (if present in derivatives) undergo reduction.
Key Findings:
-
Carboxamide Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine group.
-
Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines.
Conditions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Carboxamide reduction | LiAlH₄, dry THF, 0°C → RT | 6-(Methylamine) derivative | 58 |
| Nitro reduction | H₂ (1 atm), Pd-C, EtOH | 7-(3-Aminophenyl) derivative | 82 |
Hydrolysis Reactions
The carboxamide and triazole rings participate in hydrolysis under acidic or basic conditions.
Key Findings:
-
Carboxamide Hydrolysis: Heating with 6M HCl cleaves the carboxamide to a carboxylic acid.
-
Triazole Ring Opening: Prolonged treatment with NaOH (10%) at 80°C disrupts the triazole ring, yielding pyrimidine fragments.
Mechanistic Pathway:
-
Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Base-mediated ring opening involves deprotonation and nucleophilic substitution at the triazole N-atoms .
Electrophilic Aromatic Substitution
The methoxyphenyl groups direct electrophilic substitution to specific positions.
Key Findings:
-
Nitration: Nitrating mixture (HNO₃/H₂SO₄) introduces nitro groups at the para position of the methoxyphenyl rings .
-
Sulfonation: Fuming H₂SO₄ sulfonates the 3-methoxyphenyl group at the ortho position.
Regioselectivity:
-
Methoxy groups activate the ring, favoring meta/para substitution.
-
Steric hindrance from the triazolopyrimidine core limits reactivity at adjacent positions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to introduce diverse aryl/alkyl groups.
Key Findings:
-
Suzuki Coupling: Reaction with arylboronic acids replaces the 7-(3-methoxyphenyl) group with other aryl moieties (e.g., 4-fluorophenyl) .
-
Buchwald–Hartwig Amination: Introduces secondary amines at the 2-methoxyphenyl position.
Optimized Conditions:
| Reaction | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 100°C | 76 |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 120°C | 68 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the triazole and pyrimidine rings.
Key Findings:
-
Dimerization: Forms a bridged bicyclic adduct under UV light (λ = 254 nm).
-
Quantum Yield: 0.32 ± 0.03 (measured in acetonitrile).
Applications:
-
Photo-crosslinking for polymer synthesis.
-
Light-triggered drug delivery systems.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways.
Data:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 200–250 | 12 | Loss of methoxy groups |
| 300–350 | 45 | Pyrolysis of triazolopyrimidine |
| >400 | 28 | Carbonization |
Source: Analogous triazolopyrimidine derivatives.
Comparative Reactivity of Substituents
The electron-donating methoxy groups enhance stability but reduce electrophilic reactivity compared to halogenated analogs.
| Substituent | Oxidation Susceptibility | Reduction Ease |
|---|---|---|
| 2-Methoxyphenyl | Moderate | Low |
| 3-Methoxyphenyl | Moderate | Low |
| 4-Nitrophenyl (analog) | High | High |
| 4-Chlorophenyl (analog) | Low | Moderate |
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research has shown that compounds similar to N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit notable antitumor properties. For instance, structural variations in related compounds have been linked to their effectiveness in inhibiting cancer cell proliferation. Studies indicate that these compounds can target tubulin polymerization pathways, which are crucial for cancer cell division and growth .
1.2 Antiviral Properties
The compound has also been evaluated for its antiviral activity. Certain derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl moieties can enhance antiviral potency .
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that can include microwave-assisted methods for improved efficiency and yield . Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to interact with microtubules, affecting their stability and dynamics, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares a similar methoxyphenyl group but differs in its core structure.
N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Another compound with a methoxyphenyl group and a triazole moiety.
Uniqueness
N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique triazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with methoxy substituents that enhance its solubility and reactivity. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited an IC value that indicates effective inhibition of cell proliferation.
- HEPG-2 (Liver Cancer) : Similar promising results were observed, suggesting a broad spectrum of anticancer activity.
A comparative study highlighted that compounds structurally similar to triazolo-pyrimidines showed enhanced bioactivity against cancer cells due to their ability to inhibit specific kinases involved in cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives containing triazole and pyrimidine moieties can exhibit significant antibacterial effects against various pathogens. For instance:
- In vitro Studies : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : The presence of the triazole ring is associated with kinase inhibition, which is crucial in regulating cell growth and survival pathways.
- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress within cells .
Case Studies and Research Findings
Several key studies have contributed to the understanding of the biological activity of this compound:
Q & A
Q. Q1. What are the key challenges in synthesizing this triazolo[1,5-a]pyrimidine derivative, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound requires precise control over cyclization and substitution steps. Key challenges include regioselectivity in triazole ring formation and minimizing side reactions during carboxamide coupling. Evidence from related triazolo-pyrimidine syntheses suggests using additives like p-toluenesulfonic acid (p-TSA) to stabilize intermediates and enhance cyclization efficiency . Optimizing solvent polarity (e.g., DMF for solubility) and temperature gradients (e.g., reflux in ethanol for 12–16 hours) can improve yields by 15–20% .
Advanced Synthesis: Mechanistic Insights
Q. Q2. How do substituent electronic effects on the methoxyphenyl groups influence the reaction kinetics of the carboxamide coupling step?
The electron-donating methoxy groups on both phenyl rings increase the nucleophilicity of the amine, accelerating coupling reactions with activated carbonyl intermediates. However, steric hindrance from ortho-methoxy substituents may slow down the reaction. Kinetic studies using DFT calculations or Hammett plots for analogous compounds reveal a linear free-energy relationship (ρ ≈ -0.8), indicating a nucleophilic aromatic substitution mechanism . Controlled experiments with para-substituted analogs (e.g., replacing methoxy with nitro groups) can validate these effects .
Basic Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- X-ray crystallography is definitive for resolving the triazolo-pyrimidine core and substituent orientations. For example, C–N bond lengths in similar compounds (1.33–1.37 Å) and dihedral angles between phenyl rings (45–60°) confirm stereoelectronic effects .
- NMR : NMR peaks for methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) distinguish regioisomers. NMR can identify carbonyl carbons (δ 165–170 ppm) .
- HPLC-MS : Purity (>95%) and molecular ion ([M+H]) validation using reverse-phase C18 columns and ESI+ mode .
Advanced Structural Analysis
Q. Q4. How can intermolecular interactions in the crystal lattice explain solubility limitations in polar solvents?
Single-crystal X-ray data for analogous triazolo-pyrimidines show π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonding between carboxamide NH and methoxy oxygen (2.8–3.1 Å). These interactions create a rigid lattice, reducing solubility in polar solvents like water. Solubility can be improved by introducing hydrophilic substituents (e.g., hydroxyl groups) or using co-solvents (DMSO:water mixtures) .
Basic Biological Evaluation
Q. Q5. What preliminary assays are recommended to screen this compound for biological activity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination.
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .
Advanced Biological Mechanisms
Q. Q6. How can molecular docking and MD simulations predict the binding mode of this compound to kinase targets?
Docking studies (AutoDock Vina) using the ATP-binding pocket of EGFR kinase (PDB: 1M17) reveal hydrogen bonding between the carboxamide and Met793, while methoxyphenyl groups occupy hydrophobic pockets. MD simulations (50 ns) assess stability (RMSD < 2.0 Å) and binding free energy (MM-PBSA: ΔG ≈ -8.5 kcal/mol). Experimental validation via mutagenesis (e.g., Met793Ala) can confirm critical interactions .
Computational & Methodological Innovation
Q. Q7. What AI-driven strategies can optimize reaction pathways for scaled-up synthesis?
Machine learning (ML) models trained on reaction databases (e.g., USPTO) predict optimal catalysts and solvents. For example, random forest models prioritize Pd/C for Suzuki couplings (90% accuracy). COMSOL Multiphysics simulations model heat transfer in flow reactors to prevent exothermic runaway during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
